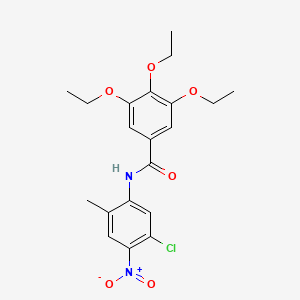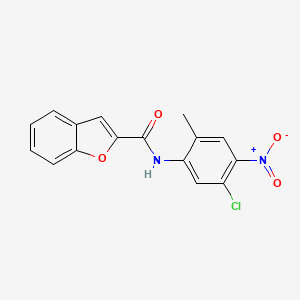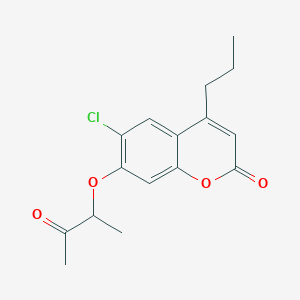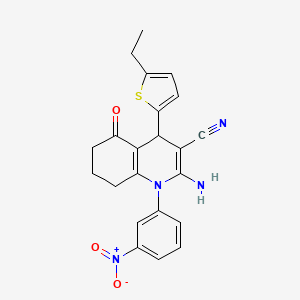![molecular formula C30H46N2O4 B3966606 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]](/img/structure/B3966606.png)
1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]
Vue d'ensemble
Description
1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] is a chemical compound that belongs to the class of beta-blockers. It is commonly used in scientific research for its pharmacological properties and its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] is primarily through its beta-blocking properties. It works by binding to beta-adrenergic receptors in the heart, which reduces the activity of the sympathetic nervous system and decreases heart rate and blood pressure. This mechanism of action makes it effective in treating cardiovascular diseases, especially those related to excessive sympathetic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] are primarily related to its beta-blocking properties. It reduces heart rate and blood pressure, which can lead to a range of physiological effects, including decreased oxygen demand, increased oxygen supply, and improved cardiac output. It can also reduce the risk of arrhythmia and improve cardiac function in patients with heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] in lab experiments is its well-established pharmacological properties. It has been extensively studied and has a range of potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations is that it can be difficult to obtain and is relatively expensive compared to other beta-blockers.
Orientations Futures
There are several future directions for research on 1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol]. One area of focus could be on its potential use in the treatment of arrhythmia and heart failure. Another area of research could be on its use in combination with other drugs to improve its therapeutic efficacy. Additionally, further studies could be conducted to investigate its potential side effects and long-term safety profile.
Applications De Recherche Scientifique
1,1'-(1,4-piperazinediyl)bis[3-(4-isopropyl-3-methylphenoxy)-2-propanol] has been extensively studied for its potential therapeutic applications. It has been shown to have a range of pharmacological properties, including beta-blocking, anti-arrhythmic, and anti-hypertensive effects. These properties make it a promising candidate for the treatment of various cardiovascular diseases, such as hypertension, angina, and arrhythmia.
Propriétés
IUPAC Name |
1-[4-[2-hydroxy-3-(3-methyl-4-propan-2-ylphenoxy)propyl]piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46N2O4/c1-21(2)29-9-7-27(15-23(29)5)35-19-25(33)17-31-11-13-32(14-12-31)18-26(34)20-36-28-8-10-30(22(3)4)24(6)16-28/h7-10,15-16,21-22,25-26,33-34H,11-14,17-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCENJBMASFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)CC(COC3=CC(=C(C=C3)C(C)C)C)O)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-chlorophenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B3966527.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966534.png)


![4-(2-furoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966548.png)

![3-{3-[4-(2-cyclopenten-1-yl)phenoxy]-2-hydroxypropyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966559.png)

![3-[2-hydroxy-3-(4-isopropyl-3-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966575.png)

![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methylphenyl)ethanol hydrochloride](/img/structure/B3966614.png)


![4-(2-furoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966641.png)